Sodium pangamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

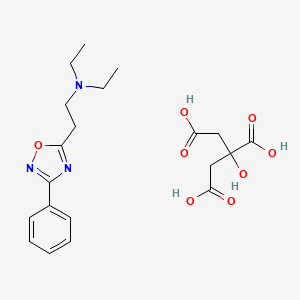

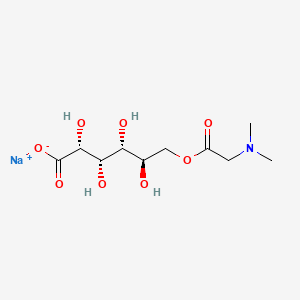

L’acide pangamique sodique, également connu sous le nom de sel de sodium de l’acide pangamique, est un composé qui a été étudié pour ses bienfaits potentiels pour la santé. L’acide pangamique lui-même a été découvert par Ernst T. Krebs Sr. et son fils, Ernst T. Krebs Jr., qui l’ont promu comme un composé médicinal pour traiter diverses maladies. Malgré le fait qu’il ait été qualifié de « vitamine B15 », ce n’est pas une vraie vitamine et n’a aucune valeur nutritive .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’acide pangamique sodique implique généralement la réaction de l’acide pangamique avec du chlorure cuivreux (CuCl2) dans le dichlorométhane pour générer le chlorhydrate d’acide pangamique. Cet intermédiaire est ensuite mis à réagir avec du bicarbonate de sodium (NaHCO3) pour obtenir l’acide pangamique sodique .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

L’acide pangamique sodique peut subir diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans certaines conditions.

Réduction : Il peut être réduit à l’aide d’agents réducteurs appropriés.

Substitution : Il peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de recherche scientifique

L’acide pangamique sodique a été étudié pour diverses applications de recherche scientifique, notamment :

Chimie : Il a été utilisé dans des études liées à ses propriétés chimiques et à ses réactions.

Biologie : La recherche a exploré ses effets potentiels sur les fonctions cellulaires et le métabolisme.

Médecine : Malgré les affirmations initiales, il n’existe aucune preuve scientifique étayant son utilisation dans le traitement des maladies.

Industrie : Son utilisation dans les applications industrielles est limitée en raison du manque de méthodes de synthèse cohérentes et reproductibles.

Applications De Recherche Scientifique

Pangamic acid sodium has been studied for various scientific research applications, including:

Chemistry: It has been used in studies related to its chemical properties and reactions.

Biology: Research has explored its potential effects on cellular functions and metabolism.

Medicine: Despite initial claims, there is no scientific evidence supporting its use in treating diseases.

Industry: Its use in industrial applications is limited due to the lack of consistent and reproducible synthesis methods.

Mécanisme D'action

Le mécanisme d’action proposé pour l’acide pangamique sodique implique son rôle de donneur de méthyle, qui peut soutenir diverses fonctions cellulaires, notamment la synthèse protéique, la réplication de l’ADN et le métabolisme. On pense qu’il augmente les niveaux d’énergie, réduit la fatigue et améliore la santé musculaire et hépatique en soutenant ces processus cellulaires essentiels .

Comparaison Avec Des Composés Similaires

Composés similaires

Diméthylglycine : Un composé apparenté qui agit également comme donneur de méthyle.

Gluconate de calcium : Souvent présent dans les formulations avec de l’acide pangamique.

Dichloroacétate de diisopropylamine : Un autre composé associé aux formulations d’acide pangamique.

Unicité

L’acide pangamique sodique est unique en raison de son rôle proposé en tant que donneur de méthyle et de sa promotion historique en tant que « vitamine B15 ». Son manque de synthèse cohérente et d’effets reproductibles a limité son acceptation et son utilisation généralisées.

Propriétés

Numéro CAS |

6888-14-8 |

|---|---|

Formule moléculaire |

C10H18NNaO8 |

Poids moléculaire |

303.24 g/mol |

Nom IUPAC |

sodium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |

InChI |

InChI=1S/C10H19NO8.Na/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;+1/p-1/t5-,7-,8+,9-;/m1./s1 |

Clé InChI |

MKVDFFROCUECAJ-CKDSBIORSA-M |

SMILES isomérique |

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

SMILES canonique |

CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)

![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)